molecular formula C16H16O3 B6401602 2-(3-Ethoxyphenyl)-6-methylbenzoic acid CAS No. 1261966-14-6

2-(3-Ethoxyphenyl)-6-methylbenzoic acid

Cat. No.: B6401602
CAS No.: 1261966-14-6
M. Wt: 256.30 g/mol
InChI Key: ZMMMHNOEXYRFHJ-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-6-methylbenzoic acid is a substituted benzoic acid derivative characterized by a 3-ethoxyphenyl group at the 2-position and a methyl group at the 6-position of the benzoic acid scaffold.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-13-8-5-7-12(10-13)14-9-4-6-11(2)15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMMHNOEXYRFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690010
Record name 3'-Ethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-14-6
Record name 3'-Ethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethoxyphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl ring.

Scientific Research Applications

2-(3-Ethoxyphenyl)-6-methylbenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Spectroscopic and Physical Properties

  • NMR Data :

    • 2-(3-Methoxyphenyl)-6-methylbenzoic acid (3ab) : ¹H NMR ((CD₃)₃CO) reveals distinct shifts for the methoxy (δ ~3.8 ppm) and aromatic protons, influenced by the substituent’s electron-donating nature .
    • 2-(4-Methoxyphenyl)-6-methylbenzoic acid (3aa) : Similar shifts are observed, but para-substitution may lead to symmetry-related splitting differences .
    • The ethoxy group in the target compound would likely show a triplet for the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), distinct from methoxy singlets.
  • Thermal Stability: Evernic Acid (a natural analog with hydroxyl and methoxy groups) exhibits thermal behavior influenced by hydrogen bonding, as noted in thermal analysis studies . Ethoxy-substituted derivatives may display lower melting points due to reduced polarity compared to hydroxylated analogs.

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